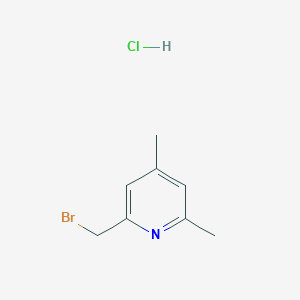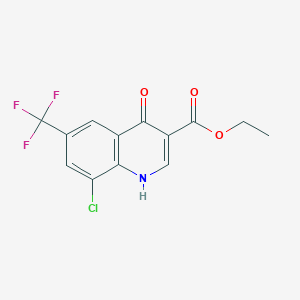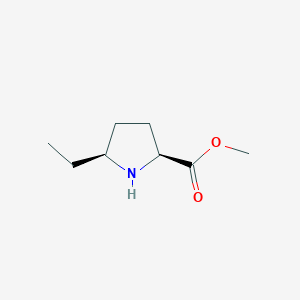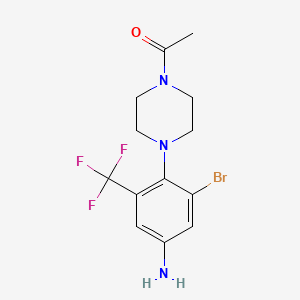![molecular formula C40H34NO2PS B12854663 N-[(1S, 2R)-1,2-diphenyl-2-[(R)-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12854663.png)
N-[(1S, 2R)-1,2-diphenyl-2-[(R)-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S, 2R)-1,2-diphenyl-2-[®-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes both sulfinyl and phosphino functional groups, making it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S, 2R)-1,2-diphenyl-2-[®-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Sulfinyl Intermediate: The initial step involves the synthesis of the benzylsulfinyl intermediate through the oxidation of benzyl sulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Phosphino Intermediate: The diphenylphosphino intermediate can be synthesized through the reaction of diphenylphosphine with a suitable halide, such as benzyl chloride, under basic conditions.
Coupling Reaction: The final step involves the coupling of the sulfinyl and phosphino intermediates with the benzamide moiety. This can be achieved through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1S, 2R)-1,2-diphenyl-2-[®-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to remove the sulfinyl group, converting it back to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phosphino group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
N-[(1S, 2R)-1,2-diphenyl-2-[®-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule that can interact with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of catalysis.
Mecanismo De Acción
The mechanism of action of N-[(1S, 2R)-1,2-diphenyl-2-[®-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide involves its interaction with specific molecular targets. The sulfinyl and phosphino groups can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, the compound may interact with biological macromolecules, such as proteins, through non-covalent interactions, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1S, 2R)-1,2-diphenyl-2-[®-methylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide
- N-[(1S, 2R)-1,2-diphenyl-2-[®-ethylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide
Uniqueness
N-[(1S, 2R)-1,2-diphenyl-2-[®-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide is unique due to the presence of the benzylsulfinyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with other molecules, making it a valuable compound for specific applications in catalysis and medicinal chemistry.
Propiedades
Fórmula molecular |
C40H34NO2PS |
|---|---|
Peso molecular |
623.7 g/mol |
Nombre IUPAC |
N-[(1S,2R)-2-benzylsulfinyl-1,2-diphenylethyl]-2-diphenylphosphanylbenzamide |
InChI |
InChI=1S/C40H34NO2PS/c42-40(36-28-16-17-29-37(36)44(34-24-12-4-13-25-34)35-26-14-5-15-27-35)41-38(32-20-8-2-9-21-32)39(33-22-10-3-11-23-33)45(43)30-31-18-6-1-7-19-31/h1-29,38-39H,30H2,(H,41,42)/t38-,39+,45?/m0/s1 |
Clave InChI |
IIRSOYJTCANBQG-ZOMCPSFGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CS(=O)[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854584.png)
![2-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B12854608.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12854614.png)




![Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12854634.png)

![[4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B12854640.png)



